1-(5-methoxyfuran-2-carbonyl)-N-[3-(3-methylphenyl)phenyl]piperidine-3-carboxamide
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Overview
Description
1-(5-methoxyfuran-2-carbonyl)-N-[3-(3-methylphenyl)phenyl]piperidine-3-carboxamide is a complex organic compound with a unique structure that includes a methoxyfuran ring, a piperidine ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-methoxyfuran-2-carbonyl)-N-[3-(3-methylphenyl)phenyl]piperidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Methoxyfuran Ring: This can be achieved through the methoxylation of a furan derivative under acidic or basic conditions.
Synthesis of the Piperidine Ring: The piperidine ring can be synthesized via cyclization reactions involving appropriate precursors such as amino alcohols or dihaloalkanes.
Coupling Reactions: The methoxyfuran and piperidine intermediates are then coupled using reagents like coupling agents (e.g., EDC, DCC) to form the desired carboxamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(5-methoxyfuran-2-carbonyl)-N-[3-(3-methylphenyl)phenyl]piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxyfuran ring can be oxidized to form corresponding furanones or other oxidized derivatives.
Reduction: The carboxamide group can be reduced to form amines or other reduced products.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under appropriate conditions.
Substitution: Reagents such as halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) under suitable conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyfuran ring may yield furanones, while reduction of the carboxamide group may produce amines.
Scientific Research Applications
1-(5-methoxyfuran-2-carbonyl)-N-[3-(3-methylphenyl)phenyl]piperidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of 1-(5-methoxyfuran-2-carbonyl)-N-[3-(3-methylphenyl)phenyl]piperidine-3-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(5-methoxyfuran-2-carbonyl)-N-[3-(4-methylphenyl)phenyl]piperidine-3-carboxamide: Similar structure with a different position of the methyl group on the phenyl ring.
1-(5-methoxyfuran-2-carbonyl)-N-[3-(3-chlorophenyl)phenyl]piperidine-3-carboxamide: Similar structure with a chlorine substituent instead of a methyl group.
Uniqueness
1-(5-methoxyfuran-2-carbonyl)-N-[3-(3-methylphenyl)phenyl]piperidine-3-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness can lead to distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(5-methoxyfuran-2-carbonyl)-N-[3-(3-methylphenyl)phenyl]piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O4/c1-17-6-3-7-18(14-17)19-8-4-10-21(15-19)26-24(28)20-9-5-13-27(16-20)25(29)22-11-12-23(30-2)31-22/h3-4,6-8,10-12,14-15,20H,5,9,13,16H2,1-2H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGXDAYNRKJJVDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=CC=C2)NC(=O)C3CCCN(C3)C(=O)C4=CC=C(O4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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